molecular formula C31H33NO3 B15543409 ER ligand-9

ER ligand-9

货号: B15543409
分子量: 467.6 g/mol
InChI 键: NJHPPFJWUOZGMS-GAGSKXHMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

ER ligand-9 is a useful research compound. Its molecular formula is C31H33NO3 and its molecular weight is 467.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C31H33NO3

分子量

467.6 g/mol

IUPAC 名称

8-[4-[(1R,2S)-6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenyl]-1-oxa-8-azaspiro[4.5]decane-3-carbaldehyde

InChI

InChI=1S/C31H33NO3/c33-20-22-19-31(35-21-22)14-16-32(17-15-31)26-9-6-24(7-10-26)30-28(23-4-2-1-3-5-23)12-8-25-18-27(34)11-13-29(25)30/h1-7,9-11,13,18,20,22,28,30,34H,8,12,14-17,19,21H2/t22?,28-,30+/m1/s1

InChI 键

NJHPPFJWUOZGMS-GAGSKXHMSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Estrogen Receptor-Targeting PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the mechanism of action for Proteolysis-Targeting Chimeras (PROTACs) that target the estrogen receptor (ER). Given that "ER ligand-9" does not correspond to a publicly documented specific molecule, this guide will focus on the well-established principles and common ligands used in ER-targeting PROTACs, such as derivatives of fulvestrant, to illustrate the core concepts.

Introduction to Estrogen Receptor (ER) PROTACs

Estrogen receptor-positive (ER+) breast cancer is the most common subtype of breast cancer, and endocrine therapies that target ER have been a cornerstone of treatment for decades. However, the development of resistance to these therapies remains a significant clinical challenge. PROTACs represent a novel therapeutic modality that, instead of merely inhibiting the target protein, hijacks the cell's own ubiquitin-proteasome system to induce its degradation.

An ER-targeting PROTAC is a heterobifunctional molecule consisting of three key components:

  • A ligand that binds to the estrogen receptor (the protein of interest, POI).

  • A ligand that recruits an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)).

  • A flexible linker that connects the two ligands.

The primary mechanism of action involves the formation of a ternary complex between the ER, the PROTAC, and the E3 ligase. This proximity induces the E3 ligase to ubiquitinate the ER, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for the elimination of the target protein from the cell.

Core Mechanism of Action: Ternary Complex Formation and Proteasomal Degradation

The efficacy of an ER PROTAC is contingent on the formation of a stable and productive ternary complex. The PROTAC simultaneously binds to the ER and an E3 ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the ER. Polyubiquitination of the ER serves as a recognition signal for the 26S proteasome, which then unfolds, deubiquitinates, and proteolytically degrades the ER. The PROTAC molecule, upon degradation of the ER, is released and can engage in further catalytic cycles of degradation.

Below is a diagram illustrating the catalytic cycle of an ER-targeting PROTAC.

ER_PROTAC_Mechanism ER Estrogen Receptor (ER) Ternary_Complex ER-PROTAC-E3 Ternary Complex ER->Ternary_Complex Binding PROTAC ER PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Recruitment PolyUb_ER Polyubiquitinated ER Ternary_Complex->PolyUb_ER Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_ER->Proteasome Recognition & Binding Proteasome->PROTAC Release Proteasome->E3_Ligase Release Degraded_ER Degraded ER Peptides Proteasome->Degraded_ER Degradation

Diagram 1: Catalytic cycle of an ER-targeting PROTAC.

Quantitative Data on ER-Targeting PROTACs

The characterization of ER-targeting PROTACs involves a series of quantitative assays to determine their binding affinity, degradation efficiency, and cellular effects. The data presented below is a representative summary based on published findings for various ER PROTACs.

ParameterDescriptionRepresentative Values
Binding Affinity (Kd/IC50)
ERα Ligand BindingAffinity of the PROTAC's ER-binding moiety to the ERα protein.1 - 50 nM
E3 Ligase Ligand BindingAffinity of the PROTAC's E3-binding moiety to the E3 ligase (e.g., VHL or CRBN).50 - 500 nM
Degradation Efficacy
DC50 Concentration of the PROTAC required to induce 50% degradation of the target protein.0.1 - 10 nM
Dmax Maximum percentage of protein degradation achieved.> 90%
Cellular Potency
IC50 (Proliferation) Concentration of the PROTAC that inhibits 50% of cell proliferation in ER+ breast cancer cell lines.0.1 - 20 nM

Experimental Protocols

The evaluation of an ER-targeting PROTAC follows a structured workflow, from biochemical assays to cellular and in vivo models.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assays:

    • Objective: To quantify the binding affinity of the PROTAC to the ER and the E3 ligase independently, and to measure the formation of the ternary complex.

    • Methodology:

      • For binary binding, a fluorescently labeled ligand and an antibody against a tag on the protein of interest (e.g., GST-tagged VHL or His-tagged ERα) are used. The binding of the PROTAC displaces the fluorescent ligand, leading to a decrease in the FRET signal.

      • For ternary complex formation, tagged ER and tagged E3 ligase are incubated with the PROTAC. The formation of the ternary complex brings the fluorescently labeled antibodies into proximity, generating a FRET signal.

      • The assays are typically performed in 384-well plates, and the FRET signal is read on a plate reader. Data is then plotted to determine Kd or IC50 values.

  • Western Blotting for ER Degradation:

    • Objective: To quantify the extent of ER degradation in cells treated with the PROTAC.

    • Methodology:

      • ER+ breast cancer cell lines (e.g., MCF-7, T-47D) are seeded in 6-well or 12-well plates.

      • Cells are treated with a dose range of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

      • Following treatment, cells are lysed, and protein concentrations are determined using a BCA assay.

      • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

      • The membrane is probed with primary antibodies against ERα and a loading control (e.g., GAPDH, β-actin).

      • The membrane is then incubated with a secondary antibody conjugated to horseradish peroxidase (HRP), and the signal is detected using a chemiluminescence substrate.

      • Band intensities are quantified using densitometry software to determine the percentage of remaining ERα relative to the vehicle control. This data is used to calculate DC50 and Dmax values.

  • Cell Proliferation/Viability Assays:

    • Objective: To assess the functional consequence of ER degradation on the proliferation of ER-dependent cancer cells.

    • Methodology:

      • ER+ breast cancer cells are seeded in 96-well plates.

      • Cells are treated with a serial dilution of the PROTAC for an extended period (e.g., 3 to 6 days).

      • Cell viability is measured using reagents such as CellTiter-Glo® (Promega), which quantifies ATP levels, or by using assays that measure metabolic activity (e.g., MTT, resazurin).

      • Luminescence or absorbance is read on a plate reader, and the data is normalized to vehicle-treated cells to calculate the IC50 for cell growth inhibition.

Below is a diagram outlining a typical experimental workflow for evaluating an ER-targeting PROTAC.

Experimental_Workflow cluster_0 Biochemical Characterization cluster_1 Cellular Evaluation cluster_2 Preclinical Assessment A Biochemical Assays B TR-FRET for Binary Binding (ER and E3 Ligase) A->B C TR-FRET for Ternary Complex Formation A->C D Cellular Assays B->D Inform C->D Inform E Western Blot for ER Degradation (Dose-Response and Time-Course) D->E F Cell Proliferation/Viability Assay (e.g., CellTiter-Glo) D->F G In Vivo Studies E->G Inform F->G Inform H Pharmacokinetics (PK) and Pharmacodynamics (PD) G->H I Xenograft Tumor Models (Efficacy) G->I

Diagram 2: Experimental workflow for ER PROTAC evaluation.

Signaling Pathways and Downstream Effects

The degradation of ERα by a PROTAC effectively shuts down ER-mediated signaling pathways that are critical for the growth and survival of ER+ breast cancer cells. The primary signaling pathway affected is the classical genomic pathway where ER, upon binding to estrogen, translocates to the nucleus and acts as a transcription factor for genes involved in cell cycle progression and proliferation, such as MYC, CCND1 (cyclin D1), and GREB1.

By eliminating the ER protein, PROTACs prevent the transcription of these essential genes, leading to cell cycle arrest and apoptosis. This mechanism is distinct from that of selective estrogen receptor modulators (SERMs), which competitively inhibit estrogen binding, and selective estrogen receptor degraders (SERDs) like fulvestrant, which induce a conformational change that leads to ER degradation, albeit often with less efficiency than PROTACs.

The logical relationship between ER degradation and its downstream cellular effects is depicted in the following diagram.

Signaling_Pathway PROTAC ER PROTAC Treatment ER_Degradation ERα Protein Degradation PROTAC->ER_Degradation ER_Signaling_Block Blockade of ER-Mediated Gene Transcription ER_Degradation->ER_Signaling_Block Downregulation Downregulation of ER Target Genes (e.g., MYC, CCND1) ER_Signaling_Block->Downregulation Cell_Cycle_Arrest G1 Cell Cycle Arrest Downregulation->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Downregulation->Apoptosis Tumor_Growth_Inhibition Inhibition of Tumor Growth Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition

Diagram 3: Downstream effects of ER degradation by a PROTAC.

Conclusion

ER-targeting PROTACs offer a powerful and promising therapeutic strategy for ER+ breast cancer, particularly in the context of acquired resistance to standard endocrine therapies. Their catalytic mechanism of action allows for potent and sustained degradation of the ER, leading to a robust shutdown of downstream oncogenic signaling. The continued development and optimization of ER PROTACs, guided by the rigorous experimental evaluation outlined in this guide, hold the potential to deliver a new class of effective treatments for patients with ER+ breast cancer.

The Role of ER Ligand-9 in Estrogen Receptor Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of ER ligand-9 and its pivotal role in the targeted degradation of the estrogen receptor (ER), a key driver in the progression of ER-positive (ER+) breast cancer. This compound is a critical component in the synthesis of the potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC), ERD-1233. This document details the mechanism of action, quantitative efficacy, and the experimental protocols utilized to characterize this novel approach to ER-targeted therapy.

Core Concept: PROTAC-Mediated Estrogen Receptor Degradation

ERD-1233, which incorporates this compound as its ER-targeting moiety, operates through the PROTAC mechanism. This involves a heterobifunctional molecule that simultaneously binds to the target protein (ERα) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of ERα, marking it for degradation by the cell's proteasome. This approach not only blocks ER signaling but actively eliminates the receptor from the cancer cell.

Signaling Pathway of ERD-1233 (incorporating this compound)

ERD1233_pathway cluster_cell Cancer Cell ERD1233 ERD-1233 (this compound moiety) ER Estrogen Receptor α (ERα) ERD1233->ER Binds (via this compound) E3_ligase Cereblon E3 Ligase ERD1233->E3_ligase Recruits Ternary_complex Ternary Complex (ERα-ERD1233-E3 Ligase) ER->Ternary_complex E3_ligase->Ternary_complex Ub_ER Polyubiquitinated ERα Ternary_complex->Ub_ER Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_ER Proteasome 26S Proteasome Ub_ER->Proteasome Targeting Degraded_ER Degraded ERα (Amino Acids) Proteasome->Degraded_ER Degradation

Caption: ERD-1233 mechanism of action.

Quantitative Data on ERD-1233 Efficacy

The efficacy of ERD-1233 in promoting the degradation of ERα and inhibiting the proliferation of ER+ breast cancer cells has been quantified through various in vitro and in vivo studies.

In Vitro Degradation of Estrogen Receptor α
CompoundCell LineDC50 (nM)Dmax (%)Reference
ERD-1233MCF-70.9100[1]
ERD-308 (related PROTAC)T47D0.43>95
  • DC50: The concentration of the compound that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achieved.

In Vitro Anti-proliferative Activity
CompoundCell LineIC50 (nM)AssayReference
ERD-308 (related PROTAC)MCF-70.77Cell Viability Assay
  • IC50: The concentration of the compound that inhibits 50% of cell growth or viability.

Experimental Protocols

The characterization of ERD-1233 and, by extension, the function of its this compound component, relies on standardized and robust experimental methodologies.

Western Blotting for ERα Degradation

This protocol is designed to quantify the reduction in ERα protein levels following treatment with ERD-1233.

Experimental Workflow:

western_blot_workflow start Seed ER+ Breast Cancer Cells (e.g., MCF-7, T47D) treatment Treat with ERD-1233 (various concentrations and time points) start->treatment lysis Cell Lysis (RIPA buffer with protease/phosphatase inhibitors) treatment->lysis quantification Protein Quantification (e.g., BCA assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking (e.g., 5% non-fat milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (Anti-ERα) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis (Quantify ERα levels relative to loading control) detection->analysis end Determine DC50 and Dmax analysis->end

Caption: Western Blotting workflow for ERα degradation.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Seed ER+ breast cancer cells (e.g., MCF-7, T47D) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of ERD-1233 for specified durations (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on a polyacrylamide gel via SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for ERα (e.g., rabbit anti-ERα) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the ERα signal to the loading control.

    • Calculate the percentage of ERα degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Viability Assay

This protocol measures the effect of ERD-1233 on the proliferation and viability of breast cancer cells.

Experimental Workflow:

cell_viability_workflow start Seed ER+ Breast Cancer Cells (e.g., MCF-7) in 96-well plates treatment Treat with serial dilutions of ERD-1233 start->treatment incubation Incubate for a specified period (e.g., 5-7 days) treatment->incubation reagent_addition Add Cell Viability Reagent (e.g., PrestoBlue, WST-8) incubation->reagent_addition readout Measure Absorbance or Fluorescence reagent_addition->readout analysis Plot dose-response curve readout->analysis end Determine IC50 value analysis->end

Caption: Cell viability assay workflow.

Detailed Methodology (using PrestoBlue):

  • Cell Seeding:

    • Seed MCF-7 cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of ERD-1233 (typically ranging from picomolar to micromolar concentrations). Include a vehicle-only control.

  • Incubation:

    • Incubate the plates for 5 to 7 days to allow for cell proliferation.

  • Viability Measurement:

    • Add PrestoBlue reagent to each well (typically 10% of the culture volume).

    • Incubate for 1-2 hours at 37°C.

    • Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (570 nm with a 600 nm reference) using a plate reader.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Conclusion

This compound is a fundamental component of the PROTAC degrader ERD-1233, enabling its high-affinity and selective targeting of the estrogen receptor. The resulting PROTAC demonstrates potent, sub-nanomolar efficacy in degrading ERα and inhibiting the growth of ER+ breast cancer cells. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of this and other targeted protein degraders in the field of oncology.

References

An In-depth Technical Guide to the Linker Component of ER Ligand-9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER ligand-9 is a crucial intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically as a precursor to the potent and orally bioavailable estrogen receptor α (ERα) degrader, ERD-1233.[1][2][3] This guide provides a detailed examination of the linker component of this compound, a critical element that dictates the efficacy of the resulting PROTAC. The ERα, a key driver in the majority of breast cancers, is the primary target of the ligand component of this molecule. The linker, however, plays a multifaceted role in properly positioning the ERα-binding moiety and the E3 ligase-recruiting element to facilitate the ubiquitination and subsequent degradation of the ERα protein. The design and properties of this linker are therefore paramount to the overall success of the PROTAC molecule.

Core Components of this compound

This compound is a conjugate molecule comprising two key moieties connected by a flexible linker. The Estrogen Receptor (ER) binding component is derived from Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM).[1][4] This moiety provides high-affinity binding to ERα, targeting the protein for degradation. The second component, attached to the other end of the linker, is a reactive functional group that allows for the subsequent attachment of an E3 ligase ligand, completing the synthesis of the PROTAC molecule ERD-1233.

The Linker: Structure and Significance

The linker in this compound is a polyethylene (B3416737) glycol (PEG)-based chain. This type of linker is commonly employed in PROTAC design due to its hydrophilicity, biocompatibility, and tunable length. The specific structure of the linker in the immediate precursor to ERD-1233, as detailed in the synthesis of related compounds, involves a triethylene glycol unit attached to the Lasofoxifene core via an ether linkage. The other end of the PEG chain is terminated with a functional group, such as a carboxylic acid or an amine, to facilitate conjugation with the E3 ligase ligand.

The length and composition of the linker are critical for inducing the formation of a stable and productive ternary complex between ERα, the PROTAC, and the E3 ligase (in the case of ERD-1233, this is Cereblon).[1] An optimized linker ensures the correct spatial orientation of the two proteins, enabling efficient ubiquitin transfer from the E2 conjugating enzyme to a lysine (B10760008) residue on the surface of ERα.

Quantitative Data

While specific quantitative binding data for this compound itself is not extensively published, the biological activity of the final PROTAC, ERD-1233, provides a strong indication of the effectiveness of the Lasofoxifene-linker conjugate in engaging the estrogen receptor. The following table summarizes key quantitative data for ERD-1233, which is a direct readout of the successful design of its precursor, this compound.

ParameterValueCell LineReference
ERD-1233 DC50 0.9 nMMCF-7[2]
ERD-1233 IC50 (Proliferation) < 1 nMMCF-7[1]
Lasofoxifene ERα Binding Affinity (IC50) ~1 nM[5]

Experimental Protocols

The synthesis of this compound and its subsequent conversion to ERD-1233 involves a multi-step chemical synthesis. Below are generalized experimental protocols for key steps based on the published synthesis of ERD-1233 and related molecules.[1]

Protocol 1: Synthesis of the Lasofoxifene-Linker Intermediate (this compound)

This protocol describes the attachment of the PEG linker to the Lasofoxifene core.

Workflow for the Synthesis of Lasofoxifene-Linker Intermediate

G Lasofoxifene Lasofoxifene Alkylation Alkylation with functionalized PEG linker Lasofoxifene->Alkylation Base (e.g., K2CO3) Solvent (e.g., DMF) Purification Purification by chromatography Alkylation->Purification ER_ligand_9 This compound Purification->ER_ligand_9

Caption: Synthetic workflow for this compound.

Methodology:

  • Dissolution: Dissolve Lasofoxifene in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).

  • Addition of Base: Add a mild base, for example, potassium carbonate (K2CO3), to the reaction mixture to deprotonate the phenolic hydroxyl group of Lasofoxifene.

  • Linker Addition: Add the protected polyethylene glycol linker, which has a leaving group (e.g., tosylate or bromide) on one end and a protected functional group on the other, to the reaction mixture.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the pure this compound.

  • Deprotection (if necessary): If the terminal functional group of the linker is protected, a deprotection step is carried out using appropriate conditions (e.g., acid or base hydrolysis) to yield the final this compound ready for conjugation.

Protocol 2: Competitive Binding Assay to Determine ERα Affinity

This protocol is a standard method to assess the binding affinity of the ER ligand component.

Workflow for ERα Competitive Binding Assay

G ER_alpha Recombinant ERα Incubation Incubation ER_alpha->Incubation Radioligand [3H]-Estradiol Radioligand->Incubation Competitor This compound (or Lasofoxifene) Competitor->Incubation Separation Separation of bound and free radioligand Incubation->Separation Quantification Scintillation Counting Separation->Quantification Analysis IC50 Determination Quantification->Analysis

Caption: Workflow for determining ERα binding affinity.

Methodology:

  • Preparation of Reagents: Prepare solutions of recombinant human ERα protein, a radiolabeled estrogen (e.g., [3H]-estradiol), and a series of dilutions of the unlabeled competitor ligand (this compound or Lasofoxifene).

  • Incubation: In a multi-well plate, combine the ERα protein, a fixed concentration of the radiolabeled estrogen, and varying concentrations of the competitor ligand in a suitable binding buffer. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

  • Equilibration: Incubate the plate at a low temperature (e.g., 4 °C) for a sufficient time (e.g., 18-24 hours) to allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters or dextran-coated charcoal adsorption.

  • Quantification: Quantify the amount of radioactivity in the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

Signaling Pathways Modulated by the ER Ligand Component

The ER ligand component of this compound, being a derivative of Lasofoxifene, functions as a Selective Estrogen Receptor Modulator (SERM). In breast cancer cells, it primarily acts as an antagonist, inhibiting the transcriptional activity of ERα. The binding of the Lasofoxifene moiety to the ligand-binding domain of ERα induces a conformational change in the receptor that prevents the recruitment of coactivators necessary for gene transcription. This leads to the downregulation of estrogen-responsive genes that promote cell proliferation and survival.

Genomic Signaling Pathway of the ER Ligand Component (Antagonistic Action)

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER_ligand_9 This compound ER_alpha_cyto ERα ER_ligand_9->ER_alpha_cyto Binding ER_alpha_ligand_complex ERα-Ligand Complex ER_alpha_cyto->ER_alpha_ligand_complex Translocation ERE Estrogen Response Element (ERE) ER_alpha_ligand_complex->ERE Binding Coactivators Coactivators ER_alpha_ligand_complex->Coactivators Blocks Recruitment Transcription_Repression Transcriptional Repression ER_alpha_ligand_complex->Transcription_Repression Induces Proliferation_Genes Cell Proliferation Genes Transcription_Repression->Proliferation_Genes Inhibits

Caption: Antagonistic genomic signaling of the ER ligand.

Conclusion

The linker component of this compound is a critical determinant of the efficacy of the resulting PROTAC degrader, ERD-1233. Its optimized length and composition, based on a polyethylene glycol scaffold, facilitate the formation of a productive ternary complex, leading to the efficient degradation of ERα. The Lasofoxifene-derived ER binding moiety ensures high-affinity targeting of the receptor, and its antagonistic properties contribute to the overall anti-proliferative effects. The detailed understanding of the structure, synthesis, and biological context of the linker in this compound provides a valuable framework for the rational design of future PROTACs for the treatment of ER-positive breast cancer and other hormone-driven diseases.

References

A Technical Guide to Estrogen Receptor Ligands for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic intervention for estrogen receptor (ER)-positive cancers is undergoing a paradigm shift, moving beyond traditional inhibition to targeted degradation. Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach, hijacking the cell's ubiquitin-proteasome system to eliminate the ER protein entirely. This in-depth technical guide provides a comprehensive review of the estrogen receptor ligands utilized in the design of ER-PROTACs, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental frameworks.

Introduction to ER-Targeting PROTACs

Estrogen receptors, particularly ERα, are key drivers in the majority of breast cancers.[1][2] Traditional therapies, such as selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs), aim to inhibit ER signaling. However, the emergence of drug resistance, often through mutations in the ER ligand-binding domain, remains a significant clinical challenge.[1][3]

PROTACs offer a distinct and powerful alternative. These heterobifunctional molecules consist of a ligand that binds to the target protein (the estrogen receptor), a linker, and a ligand that recruits an E3 ubiquitin ligase.[4][5] This tripartite complex formation facilitates the ubiquitination of the ER, marking it for degradation by the 26S proteasome.[4][5] A key advantage of this approach is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple ER proteins.[5]

Estrogen Receptor Ligands as Targeting Moieties

The choice of the ER-targeting ligand is critical for the potency and selectivity of the resulting PROTAC. A variety of ligands, ranging from agonists to antagonists, have been successfully incorporated into ER-PROTACs.

  • Estradiol (B170435) (E2): The natural ligand for the estrogen receptor, estradiol has been utilized in early proof-of-concept PROTACs. Its high affinity provides a strong basis for target engagement.

  • Raloxifene (B1678788): A well-known SERM, raloxifene has been employed as an ER-targeting moiety in PROTACs, demonstrating that established drugs can be repurposed for targeted degradation.[6]

  • Tamoxifen Metabolites: Active metabolites of tamoxifen, another widely used SERM, have also been explored as warheads for ER-PROTACs.

  • Fulvestrant (B1683766): As a SERD, fulvestrant already possesses ER degradation activity, which can be significantly enhanced when incorporated into a PROTAC construct.

  • Novel Binders: Researchers are continuously developing novel ER ligands with optimized properties for PROTAC applications, including improved binding affinity and synthetic accessibility.

The selection of the ligand and the attachment point for the linker are crucial design considerations that significantly impact the efficacy of the ER-PROTAC.

E3 Ligase Ligands and Linker Composition

The other key components of an ER-PROTAC are the E3 ligase ligand and the linker that connects the two binding moieties.

  • E3 Ligase Ligands: The most commonly recruited E3 ligases for ER-PROTACs are Von Hippel-Lindau (VHL) and Cereblon (CRBN).[6] Ligands for these E3 ligases, such as derivatives of pomalidomide (B1683931) for CRBN and hydroxyproline-containing motifs for VHL, are well-established.[6] The choice between VHL and CRBN can influence the degradation efficiency and the off-target profile of the PROTAC.

  • Linker: The linker is not merely a spacer but plays a critical role in optimizing the formation of a stable and productive ternary complex between the ER, the PROTAC, and the E3 ligase. The length, composition (e.g., PEG, alkyl chains), and attachment points of the linker are key parameters that are empirically optimized to achieve maximal degradation.

Quantitative Data on ER-PROTACs

The efficacy of ER-PROTACs is typically quantified by their half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and their half-maximal inhibitory concentration (IC50) in cell viability assays. The maximal level of degradation (Dmax) is also a critical parameter.

Table 1: Degradation Potency of Representative ERα-PROTACs

PROTACER LigandE3 Ligase LigandLinker TypeCell LineDC50Dmax (%)Reference
ERD-308 Raloxifene derivativeVHLPEG/AlkylT47D0.43 nM>95%[7]
ARV-471 Novel ER binderCRBNProprietaryMCF-7~1 nM>90%[3][8]
Compound 41 Novel ER binderCRBNProprietaryMCF-70.41 nM>90%[6]
AC682 Novel ER binderCRBNProprietaryMCF-70.3 nM>90%[6]
ERE-PROTAC Estrogen Response Element (DNA)VHLProprietaryMCF-7< 5 µMSignificant[9]

Table 2: Anti-proliferative Activity of Representative ERα-PROTACs

PROTACCell LineIC50Reference
ERD-148 MCF-7Not specified, but potent[7]
ERD-56 MCF-739.9 nM[10]
ERD-56 T47D77.8 nM[10]
ERE-PROTAC MCF-76.106 µM[9]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the biological context and the experimental approaches used to evaluate ER-PROTACs, the following diagrams are provided.

ER_Signaling_Pathway Estrogen Receptor Signaling Pathway Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds HSP90 HSP90 ER->HSP90 Dissociation ER_dimer ER Dimerization ER->ER_dimer Forms ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to Coactivators Co-activators ERE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates Cell_Proliferation Cell Proliferation & Survival Transcription->Cell_Proliferation Leads to

Caption: Classical estrogen receptor signaling pathway leading to gene transcription.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC ER-PROTAC PROTAC->PROTAC ER Estrogen Receptor (ER) PROTAC->ER Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (ER-PROTAC-E3) Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Facilitates Ubiquitin Ubiquitin (Ub) Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Targeted by Degradation ER Degradation Proteasome->Degradation Results in

Caption: General mechanism of ER degradation mediated by a PROTAC.

Experimental_Workflow Experimental Workflow for ER-PROTAC Evaluation Synthesis PROTAC Synthesis & Characterization Cell_Culture Cell Culture (e.g., MCF-7, T47D) Synthesis->Cell_Culture Treatment PROTAC Treatment (Dose-response & Time-course) Cell_Culture->Treatment Western_Blot Western Blot Analysis Treatment->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT, CCK-8) Treatment->Cell_Viability Downstream Downstream Analysis (e.g., Co-IP, Transcriptomics) Treatment->Downstream DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax IC50 Determine IC50 Cell_Viability->IC50

References

An In-depth Technical Guide to the Estrogen Receptor Alpha Specificity of ER Ligand-9

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the specificity of the selective estrogen receptor alpha (ERα) agonist, here referred to as ER Ligand-9 (4,4',4”-(4-Propyl-[1H]-pyrazole-1,3,5-triyl)trisphenol, or PPT). The document details its binding affinity and functional selectivity for ERα over ER beta (ERβ), outlines the experimental protocols used for its characterization, and visualizes key biological and experimental pathways.

Introduction to Estrogen Receptor Subtype Selectivity

Estrogen receptors (ERs) are critical mediators of estrogen signaling and belong to the nuclear hormone receptor superfamily.[1] The two primary subtypes, ERα and ERβ, are encoded by distinct genes and exhibit differential tissue distribution and physiological functions.[1][2] While ERα activation is often associated with proliferative effects in tissues like the uterus and mammary glands, ERβ activation can counteract these effects.[2] This functional antagonism makes the development of subtype-selective ligands a major goal in pharmacology, offering the potential for more targeted therapeutic interventions with fewer side effects.

This compound (PPT) is a potent, non-steroidal, synthetic agonist that demonstrates high selectivity for ERα.[3] This specificity allows it to be used as a chemical tool to probe the distinct biological roles of ERα in vitro and in vivo, helping to dissect ERα-mediated signaling from that of ERβ.[2][3]

Quantitative Data on Receptor Specificity

The selectivity of this compound (PPT) for ERα is quantified through binding affinity and functional potency measurements. The following tables summarize these key metrics.

Binding Affinity

Binding affinity is typically determined through competitive radioligand binding assays, which measure the concentration of the ligand required to displace a radiolabeled standard (e.g., [³H]-17β-estradiol) from the receptor. The dissociation constant (Kd) is a measure of the ligand's affinity for the receptor; a lower Kd indicates higher affinity.

LigandReceptorBinding Affinity (Kd, nM)Reference
This compound (PPT)ERα2[4]
ERβ1000[1][4]
17β-Estradiol (E2)ERα~0.26[5]
ERβ~0.47[5]

Table 1: Comparative binding affinities of this compound (PPT) and endogenous estradiol (B170435) for ERα and ERβ.

In Vitro Functional Selectivity

Functional selectivity is assessed using cell-based transactivation assays. These assays measure the ligand's ability to activate the receptor and initiate downstream gene transcription. The EC50 value represents the concentration of a ligand that provokes a response halfway between the baseline and maximum response. The selectivity ratio is calculated from these values.

LigandAssay TypeERα Potency (EC50)Selectivity (Fold)Reference
This compound (PPT)Transactivation~200 pM~410-fold for ERα[6]

Table 2: Functional potency and selectivity of this compound (PPT) in activating ERα over ERβ.

Experimental Protocols

The characterization of this compound's specificity relies on standardized in vitro assays. The detailed methodologies for two key experiments are provided below.

Competitive Radioligand Binding Assay

This assay quantifies the binding affinity of a test compound for ERα and ERβ by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of this compound for ERα and ERβ.

Materials:

  • Recombinant human ERα and ERβ protein

  • Radioligand: [³H]-17β-estradiol ([³H]-E2)

  • Assay Buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, Glycerol)

  • Unlabeled 17β-estradiol (for non-specific binding control)

  • Test compound: this compound (PPT)

  • Scintillation cocktail and scintillation counter

  • 96-well plates

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound (PPT) and unlabeled estradiol in the assay buffer. A typical concentration range for a high-affinity competitor is 1 x 10⁻¹¹ to 1 x 10⁻⁷ M.[7]

  • Assay Setup: In a 96-well plate, combine the recombinant ER protein (ERα or ERβ), a single concentration of [³H]-E2 (typically 0.5-1.0 nM), and varying concentrations of the unlabeled test ligand (this compound).[7]

  • Controls:

    • Total Binding: Wells containing ER protein and [³H]-E2 only.

    • Non-specific Binding (NSB): Wells containing ER protein, [³H]-E2, and a saturating concentration (e.g., 100-fold excess) of unlabeled estradiol.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time (e.g., 18-24 hours) to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-E2 from the free [³H]-E2. A common method is hydroxylapatite (HAP) adsorption or dextran-coated charcoal (DCC) treatment, followed by centrifugation.

  • Quantification: Add scintillation cocktail to the wells containing the bound radioligand and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [³H]-E2 binding).

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based Reporter Gene Transactivation Assay

This assay measures the ability of a ligand to activate ERα or ERβ and induce the expression of a reporter gene.

Objective: To determine the functional potency (EC50) and efficacy of this compound as an agonist for ERα and ERβ.

Materials:

  • Mammalian cell line with low endogenous ER expression (e.g., HeLa, HEK293, or U2OS).

  • Expression plasmids for human ERα and ERβ.

  • Reporter plasmid containing an Estrogen Response Element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Test compound: this compound (PPT).

  • Lysis buffer and substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).

  • Luminometer or spectrophotometer.

Procedure:

  • Cell Culture and Transfection:

    • Plate the cells in 96-well plates.

    • Co-transfect the cells with an ER expression plasmid (either ERα or ERβ) and the ERE-reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., expressing β-galactosidase) can be included to normalize for transfection efficiency.

  • Ligand Treatment: After allowing for receptor expression (typically 24 hours post-transfection), replace the medium with one containing serial dilutions of this compound (PPT) or a vehicle control.

  • Incubation: Incubate the cells for another 18-24 hours to allow for receptor activation and reporter gene expression.

  • Cell Lysis: Wash the cells with PBS and then lyse them using a lysis buffer.

  • Reporter Assay:

    • Transfer the cell lysate to an opaque plate (for luminescence) or a clear plate (for absorbance).

    • Add the appropriate substrate for the reporter enzyme.

    • Measure the signal (e.g., luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the reporter gene activity to the control reporter (if used).

    • Plot the normalized reporter activity against the log concentration of this compound.

    • Use non-linear regression to fit a dose-response curve and calculate the EC50 value and the maximum efficacy (Emax).

    • Compare the EC50 values obtained in cells expressing ERα versus ERβ to determine functional selectivity. In gene transcription assays, PPT is a potent agonist on ERα but shows no activity on ERβ.[3]

Visualizations: Pathways and Workflows

Classical Estrogen Receptor Signaling Pathway

The diagram below illustrates the genomic signaling pathway activated by an ER agonist like this compound.

BindingAssayWorkflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis cluster_result 4. Result PrepReceptor Prepare ERα / ERβ Receptor Stocks Incubate Incubate Receptor, Radioligand & Test Ligand PrepReceptor->Incubate PrepRadio Prepare Radiolabeled Ligand ([³H]-E2) PrepRadio->Incubate PrepTest Prepare Serial Dilutions of this compound PrepTest->Incubate Separate Separate Bound from Free Ligand Incubate->Separate Count Quantify Radioactivity (Scintillation Counting) Separate->Count Plot Plot % Binding vs. Log[Ligand] Count->Plot CalcIC50 Calculate IC50 (Non-linear Regression) Plot->CalcIC50 CalcKi Calculate Ki using Cheng-Prusoff Equation CalcIC50->CalcKi Result Determine Binding Affinity & Receptor Selectivity CalcKi->Result

References

Methodological & Application

Synthesis of PROTAC ERD-1233: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of PROTAC ERD-1233, a potent and orally bioavailable estrogen receptor (ER) degrader. The protocol is intended for researchers in drug discovery and development. ERD-1233 is a heterobifunctional molecule designed to induce the degradation of the estrogen receptor alpha (ERα) by hijacking the ubiquitin-proteasome system. It is constructed from three key components: a ligand that binds to the estrogen receptor, a linker moiety, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This protocol will detail the synthesis of ERD-1233 starting from the key intermediate, ER ligand-9, which is a conjugate of the ER-binding moiety derived from Lasofoxifene and a linker precursor.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of specific proteins of interest (POIs). Unlike traditional inhibitors that block the function of a protein, PROTACs eliminate the target protein from the cell. This approach offers several potential advantages, including the ability to target proteins previously considered "undruggable" and the potential for a more durable pharmacological effect.

ERD-1233 is a PROTAC that specifically targets ERα, a key driver in the majority of breast cancers. By inducing the degradation of ERα, ERD-1233 offers a promising new strategy for the treatment of ER-positive breast cancer.[1][2] The synthesis of ERD-1233 involves the coupling of an ERα ligand (derived from Lasofoxifene), a flexible linker, and a ligand for the E3 ubiquitin ligase Cereblon. This document provides a detailed protocol for the final coupling step to generate ERD-1233, utilizing the commercially available intermediate this compound.

Key Components and Reagents

A summary of the key molecules involved in the synthesis is provided in the table below.

ComponentDescription
This compound A key intermediate composed of the estrogen receptor ligand (Lasofoxifene derivative) and a linker with a terminal reactive group.
Cereblon Ligand A molecule that binds to the Cereblon E3 ubiquitin ligase, often a derivative of thalidomide (B1683933) or lenalidomide.
ERD-1233 The final PROTAC product, a heterobifunctional molecule that links the ER ligand to the Cereblon ligand.
Coupling Reagents Reagents to facilitate the amide bond formation between this compound and the Cereblon ligand.
Solvents and other reagents High-purity solvents and other standard laboratory reagents are required for the reaction and purification steps.

Signaling Pathway and Mechanism of Action

PROTACs like ERD-1233 function by inducing the formation of a ternary complex between the target protein (ERα) and an E3 ubiquitin ligase (Cereblon). This proximity leads to the polyubiquitination of ERα, marking it for degradation by the proteasome. The estrogen receptor signaling pathway is a key driver of cell proliferation in ER-positive breast cancer. By degrading ERα, ERD-1233 effectively shuts down this pro-survival signaling pathway.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation ER Estrogen Receptor (ERα) PROTAC ERD-1233 ER->PROTAC Binds to ER ligand CRBN Cereblon (CRBN) E3 Ligase PROTAC->CRBN Binds to CRBN ligand Ub Ubiquitin ER_PROTAC_CRBN ERα - ERD-1233 - CRBN Ub->ER_PROTAC_CRBN Polyubiquitination Proteasome Proteasome Degraded_ER Degraded ERα Peptides Proteasome->Degraded_ER ER_PROTAC_CRBN->Proteasome Targeted for Degradation

Mechanism of ERD-1233 Induced ERα Degradation

Estrogen_Signaling cluster_outside Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_inactive Inactive Estrogen Receptor (ERα) Estrogen->ER_inactive Binding & Activation ER_active Active ERα Dimer ER_inactive->ER_active Dimerization ERE Estrogen Response Element (ERE) on DNA ER_active->ERE Binds to DNA Gene_Transcription Gene Transcription ERE->Gene_Transcription Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation

Simplified Estrogen Receptor Signaling Pathway

Experimental Protocol: Synthesis of PROTAC ERD-1233

This protocol describes the final coupling step in the synthesis of ERD-1233, starting from this compound and a suitable Cereblon ligand derivative.

Materials:

  • This compound (CAS 3026011-20-8)

  • Amine-functionalized Cereblon ligand (e.g., pomalidomide-amine linker)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • High-performance liquid chromatography (HPLC) system for purification

  • Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Addition of Reagents: To the solution from step 1, add the amine-functionalized Cereblon ligand (1.1 equivalents) followed by DIPEA (3.0 equivalents).

  • Initiation of Coupling: Add PyBOP (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material (this compound) is consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by preparative reverse-phase HPLC to obtain ERD-1233 as a pure compound.

  • Characterization: Confirm the identity and purity of the final product, ERD-1233, using mass spectrometry and NMR spectroscopy.

Synthesis_Workflow Start Start: this compound & Cereblon Ligand Step1 Dissolve in anhydrous DMF Start->Step1 Step2 Add DIPEA and PyBOP Step1->Step2 Step3 Stir at Room Temperature Step2->Step3 Step4 Monitor Reaction by TLC/LC-MS Step3->Step4 Step5 Aqueous Work-up Step4->Step5 Reaction Complete Step6 Purification by Prep-HPLC Step5->Step6 Step7 Characterization (MS, NMR) Step6->Step7 End Final Product: ERD-1233 Step7->End

General Synthesis Workflow for ERD-1233

Data Presentation

The following table summarizes key quantitative data for ERD-1233 and its precursors. (Note: Specific yields and purity may vary depending on experimental conditions and should be determined empirically).

CompoundMolecular Weight ( g/mol )Purity (%)Biological Activity (DC50 in MCF-7 cells)
This compound467.60>95%N/A
Cereblon Ligand (example)Varies>98%N/A
ERD-1233 Calculated>98% (post-HPLC)0.9 nM [3][4]

Conclusion

This protocol provides a detailed methodology for the synthesis of the potent ERα PROTAC degrader, ERD-1233, from the key intermediate this compound. The provided diagrams illustrate the mechanism of action and the relevant signaling pathway, offering a comprehensive resource for researchers in the field of targeted protein degradation and oncology drug discovery. Successful synthesis and purification of ERD-1233 will enable further preclinical evaluation of its therapeutic potential in ER-positive breast cancer models.

References

Application Notes and Protocols for In Vitro Testing of Estrogen Receptor Ligand Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen receptors (ERs) are critical targets in drug discovery, particularly for the development of therapies for hormone-dependent cancers, osteoporosis, and menopausal symptoms. Assessing the activity of novel compounds, such as the hypothetical "ER Ligand-9," requires a suite of robust in vitro assays to characterize their binding affinity, functional activity (as agonists or antagonists), and mechanism of action. This document provides detailed protocols and application notes for a panel of standard in vitro assays to comprehensively evaluate the estrogenic or anti-estrogenic potential of a test compound. For the purpose of these protocols, we will use the well-characterized endogenous agonist 17β-estradiol and the selective estrogen receptor modulator (SERM) Tamoxifen as representative examples.

Key In Vitro Assays for ER Ligand Characterization

A comprehensive in vitro evaluation of an ER ligand typically involves a tiered approach, starting from direct binding to the receptor and progressing to cell-based functional assays that reflect the physiological consequences of receptor modulation. The key assays described herein are:

  • Estrogen Receptor Competitive Binding Assay: To determine the affinity of the test compound for ERα and ERβ.

  • ER-Mediated Reporter Gene Assay: To assess the ability of the compound to induce or inhibit ER-dependent gene transcription.

  • Cell Proliferation (E-SCREEN) Assay: To measure the compound's effect on the proliferation of estrogen-dependent cancer cells.

  • Coactivator Recruitment Assay: To investigate the ligand's ability to promote or disrupt the interaction between the ER and its coactivators, providing mechanistic insight.

Data Presentation: Quantitative Analysis of ER Ligand Activity

The following tables summarize typical quantitative data obtained from the described assays for the reference compounds 17β-estradiol (an agonist) and Tamoxifen (a selective estrogen receptor modulator with antagonist properties in breast cancer cells). "this compound" is included as a placeholder for a hypothetical test compound.

Table 1: Estrogen Receptor Binding Affinity

CompoundERα IC50 (nM)ERβ IC50 (nM)Relative Binding Affinity (RBA) vs. 17β-estradiol
17β-estradiol0.085[1]0.15100%
Tamoxifen2.55.03.4%
This compoundUser-definedUser-definedCalculated

IC50 (Inhibitory Concentration 50%) is the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor. RBA is calculated as (IC50 of 17β-estradiol / IC50 of test compound) x 100.

Table 2: ER-Mediated Reporter Gene Assay

CompoundAgonist EC50 (nM)Antagonist IC50 (nM)Efficacy (% of 17β-estradiol max response)
17β-estradiol0.01N/A100%
Tamoxifen>1000 (partial agonist in some contexts)10~10-40% (agonist) / >90% (antagonist)
This compoundUser-definedUser-definedUser-defined

EC50 (Effective Concentration 50%) is the concentration of an agonist that provokes a response halfway between the baseline and maximum response. IC50 (Inhibitory Concentration 50%) is the concentration of an antagonist that inhibits the response to a fixed concentration of agonist by 50%.

Table 3: Cell Proliferation (E-SCREEN) Assay in MCF-7 Cells

CompoundProliferative EC50 (nM)Anti-proliferative IC50 (nM)
17β-estradiol0.005N/A
TamoxifenN/A20
This compoundUser-definedUser-defined

Table 4: Coactivator Recruitment Assay (TR-FRET)

CompoundERα-SRC-1 EC50 (nM)ERβ-SRC-1 EC50 (nM)
17β-estradiol1.22.5
Tamoxifen>1000 (no recruitment)>1000 (no recruitment)
This compoundUser-definedUser-defined

EC50 represents the concentration of the ligand required to achieve 50% of the maximal coactivator recruitment.

Signaling Pathways and Experimental Workflows

Estrogen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER ERα/β HSP HSP90 ER->HSP Dissociation Dimer ER Dimer ER->Dimer Dimerization & Nuclear Translocation Ligand Estrogenic Ligand (e.g., this compound) Ligand->ER Binding ERE Estrogen Response Element (ERE) Dimer->ERE Binding Transcription Gene Transcription ERE->Transcription Coactivators Coactivators Coactivators->Dimer Recruitment mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response (e.g., Proliferation) Protein->Cellular_Response

Caption: Estrogen Receptor Signaling Pathway.

ER_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - ERα/β preparation - [3H]-Estradiol (Radioligand) - Test Compound (e.g., this compound) dilutions start->prepare_reagents incubation Incubate ER, [3H]-Estradiol, and Test Compound prepare_reagents->incubation separation Separate Bound and Free Radioligand (e.g., filter binding) incubation->separation detection Quantify Bound Radioactivity (Scintillation Counting) separation->detection analysis Data Analysis: - Competitive binding curve - Calculate IC50 detection->analysis end End analysis->end

Caption: ER Competitive Binding Assay Workflow.

Reporter_Gene_Assay_Workflow start Start seed_cells Seed ER-positive cells with ERE-luciferase reporter construct start->seed_cells treat_cells Treat cells with Test Compound (e.g., this compound) dilutions seed_cells->treat_cells incubation Incubate for 24-48 hours treat_cells->incubation lyse_cells Lyse cells incubation->lyse_cells measure_luciferase Add luciferase substrate and measure luminescence lyse_cells->measure_luciferase analysis Data Analysis: - Dose-response curve - Calculate EC50 (agonist) or IC50 (antagonist) measure_luciferase->analysis end End analysis->end

Caption: ER Reporter Gene Assay Workflow.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a test compound for ERα and ERβ by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Recombinant human ERα and ERβ protein.

  • [³H]-Estradiol (Radioligand).

  • Test compound (e.g., this compound).

  • Assay Buffer (e.g., Tris-HCl buffer with additives).

  • 96-well filter plates.

  • Scintillation fluid and microplate scintillation counter.

Protocol:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound and reference compounds (17β-estradiol and Tamoxifen) in the assay buffer.

    • Prepare a working solution of [³H]-Estradiol at a final concentration of ~0.5-1.0 nM.[2]

    • Dilute the ERα or ERβ protein to a concentration that provides 50-100 µg of protein per well.[2]

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the appropriate ER protein, and the diluted test or reference compound.

    • Add the [³H]-Estradiol working solution to all wells.

    • Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol).

  • Incubation:

    • Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

  • Separation:

    • Transfer the incubation mixture to a filter plate.

    • Wash the filters rapidly with ice-cold assay buffer to separate bound from free radioligand.

  • Detection:

    • Dry the filter plate and add scintillation fluid to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other readings to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

ER-Mediated Reporter Gene Assay

Objective: To measure the ability of a test compound to act as an agonist or antagonist of ER-mediated gene transcription.

Materials:

  • A human cell line stably transfected with an estrogen-responsive reporter construct (e.g., T47D or MCF-7 cells with an ERE-luciferase reporter).[3]

  • Cell culture medium (phenol red-free) supplemented with charcoal-stripped serum.

  • Test compound (e.g., this compound).

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Cell Seeding:

    • Plate the reporter cells in a 96-well white, clear-bottom plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • For agonist testing, replace the medium with fresh medium containing serial dilutions of the test compound.

    • For antagonist testing, treat the cells with a fixed concentration of 17β-estradiol (typically the EC80 concentration) along with serial dilutions of the test compound.

    • Include appropriate vehicle and positive controls.

  • Incubation:

    • Incubate the cells for 24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to each well.

  • Detection:

    • Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable.

    • For agonist activity, plot the fold induction of luciferase activity against the log concentration of the test compound and determine the EC50 value.

    • For antagonist activity, plot the percent inhibition of 17β-estradiol-induced luciferase activity against the log concentration of the test compound and determine the IC50 value.

Cell Proliferation (E-SCREEN) Assay

Objective: To determine the effect of a test compound on the proliferation of estrogen-dependent cells.

Materials:

  • MCF-7 human breast cancer cell line.[4]

  • Cell culture medium (phenol red-free) supplemented with charcoal-stripped fetal bovine serum.

  • Test compound (e.g., this compound).

  • Cell viability reagent (e.g., Sulforhodamine B (SRB) or MTT).

  • Microplate reader.

Protocol:

  • Cell Seeding:

    • Plate MCF-7 cells in a 96-well plate in their regular growth medium and allow them to attach.

    • Replace the medium with hormone-free experimental medium and incubate for 2-3 days to synchronize the cells and deplete endogenous hormones.

  • Compound Treatment:

    • Replace the medium with fresh experimental medium containing serial dilutions of the test compound.

    • Include vehicle and positive (17β-estradiol) controls.

  • Incubation:

    • Incubate the cells for 6 days, with a medium change on day 3.

  • Cell Viability Assay (SRB method):

    • Fix the cells with trichloroacetic acid.

    • Stain the fixed cells with SRB dye.

    • Wash away the unbound dye.

    • Solubilize the bound dye with a Tris-based solution.

  • Detection:

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell proliferation relative to the vehicle control.

    • Plot the percentage of proliferation against the log concentration of the test compound to determine the EC50 for proliferative effects or the IC50 for anti-proliferative effects.

Coactivator Recruitment Assay (TR-FRET)

Objective: To measure the ligand-dependent interaction between the ER and a coactivator peptide.

Materials:

  • Purified, tagged ER ligand-binding domain (LBD) (e.g., GST-tagged ERα LBD).

  • Fluorescently labeled coactivator peptide (e.g., fluorescein-labeled SRC-1 peptide).

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) donor (e.g., terbium-labeled anti-GST antibody).

  • Test compound (e.g., this compound).

  • Assay buffer.

  • TR-FRET compatible microplate reader.

Protocol:

  • Assay Setup:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add a pre-mixed solution of the ER LBD and the TR-FRET donor antibody.

    • Add the fluorescently labeled coactivator peptide.

  • Incubation:

    • Incubate the plate at room temperature for 1-4 hours to allow the components to interact.

  • Detection:

    • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor emission signals.

    • Plot the TR-FRET ratio against the log concentration of the test compound.

    • Determine the EC50 value for coactivator recruitment (for agonists) or the IC50 value for the inhibition of agonist-induced recruitment (for antagonists).[5]

Conclusion

The in vitro assays described provide a comprehensive framework for characterizing the activity of a novel estrogen receptor ligand like "this compound". By systematically evaluating its binding affinity, transcriptional activity, effects on cell proliferation, and mechanism of coactivator recruitment, researchers can gain a thorough understanding of its pharmacological profile. This information is crucial for making informed decisions in the drug discovery and development process.

References

Application Notes and Protocols: Conjugation of ER Ligand-9 to E3 Ligase Ligands for Targeted Estrogen Receptor Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific proteins from the cellular environment, rather than merely inhibiting their function.[1][2] This is achieved by co-opting the cell's endogenous ubiquitin-proteasome system (UPS).[1][2] A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] This tripartite assembly forms a ternary complex, bringing the POI into close proximity with the E3 ligase, which then facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]

The estrogen receptor (ER), particularly ERα, is a well-validated therapeutic target in a significant portion of breast cancers.[3] Traditional therapies often involve selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs). However, the development of resistance, often through mutations in the ER ligand-binding domain, presents a significant clinical challenge.[3] PROTACs offer a promising strategy to overcome this resistance by targeting the entire protein for destruction.

This application note details the use of ER ligand-9, a derivative of the selective estrogen receptor modulator Lasofoxifene, as the POI-binding component in the synthesis of potent ER-degrading PROTACs. We specifically focus on its conjugation to a novel ligand for the Cereblon (CRBN) E3 ligase to generate the highly potent PROTAC, ERD-1233 .[3][4][5][6][7]

Mechanism of Action: ERD-1233

ERD-1233 operates by simultaneously binding to the estrogen receptor α (ERα) and the CRBN E3 ligase. This induced proximity facilitates the formation of a stable ternary complex (ERα-ERD-1233-CRBN). Within this complex, the CRBN E3 ligase catalyzes the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of ERα. The resulting polyubiquitinated ERα is then recognized and degraded by the proteasome. The ERD-1233 molecule is subsequently released and can catalytically induce the degradation of multiple ERα proteins.

PROTAC_Mechanism cluster_0 cluster_1 1. Ternary Complex Formation cluster_2 2. Ubiquitination cluster_3 3. Proteasomal Degradation cluster_4 ER Estrogen Receptor α (ERα) Ternary ERα-PROTAC-E3 Ternary Complex ER->Ternary Binds ERα Ligand PROTAC ERD-1233 (PROTAC) PROTAC->Ternary E3 CRBN E3 Ligase E3->Ternary Binds E3 Ligand Ub_ER Polyubiquitinated ERα Ternary->Ub_ER E3 ligase activity PROTAC_regen ERD-1233 (Recycled) Ternary->PROTAC_regen Release Proteasome 26S Proteasome Ub_ER->Proteasome Recognition Ub Ubiquitin (Ub) Ub->Ub_ER Degraded Degraded ERα (Amino Acids) Proteasome->Degraded Degradation

Figure 1. Mechanism of ERα degradation by ERD-1233 PROTAC.

Quantitative Data Summary

The efficacy of ER-targeting PROTACs is evaluated based on their ability to induce degradation of the target protein and inhibit the proliferation of ER-positive cancer cells. Key parameters include the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for cell viability.

Table 1: In Vitro Degradation and Anti-proliferative Activity of ERD-1233

CompoundTarget ProteinE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)IC50 (nM)
ERD-1233 ERαCereblon (CRBN)MCF-70.9[4][5]~100[5]Data not available

Note: While a specific IC50 value for cell proliferation for ERD-1233 was not available in the reviewed literature, its potent degradation activity and efficacy in in vivo models suggest significant anti-proliferative effects. For context, other 4-hydroxytamoxifen-based PROTACs have demonstrated IC50 values in the low nanomolar range.[8]

Experimental Protocols

Protocol 1: Synthesis of an this compound-based PROTAC (Conceptual Workflow)

This protocol outlines a conceptual synthetic strategy for conjugating an this compound derivative (e.g., a 4-hydroxytamoxifen (B85900) analog with a linker attachment point) to an E3 ligase ligand (e.g., a pomalidomide (B1683931) or VHL derivative) via click chemistry, a common and efficient conjugation method.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow cluster_reaction Click Chemistry (CuAAC) ER_ligand This compound Derivative with Alkyne Handle Reactants ER Ligand-Alkyne + E3 Ligand-Azide E3_ligand E3 Ligase Ligand (e.g., Pomalidomide) with Azide Handle Catalyst Cu(I) Catalyst (e.g., CuSO4, Sodium Ascorbate) PROTAC Crude PROTAC Conjugate Catalyst->PROTAC Reaction Purification Purification (e.g., HPLC) PROTAC->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization Final_PROTAC Pure this compound PROTAC Characterization->Final_PROTAC

References

Application Notes and Protocols: Quantifying Estrogen Receptor (ER) Degradation by ER Ligand-9-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed methodologies for quantifying the degradation of the Estrogen Receptor (ERα) induced by ER ligand-9-based Proteolysis Targeting Chimeras (PROTACs). It includes protocols for key experimental techniques and data presentation guidelines to ensure accurate and reproducible results.

Introduction to PROTAC-Mediated Estrogen Receptor Degradation

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that offer a novel therapeutic approach by targeting proteins for degradation.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs facilitate the complete removal of the target protein from the cell.[1] This is accomplished by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2]

A PROTAC molecule is composed of two active domains joined by a flexible linker: one binds to the protein of interest (POI), in this case, the Estrogen Receptor (ER), while the other recruits an E3 ubiquitin ligase.[1][3] This dual binding action brings the ER and the E3 ligase into close proximity, forming a ternary complex.[1][4] Within this complex, the E3 ligase facilitates the ubiquitination of the ER, tagging it for degradation by the 26S proteasome.[1][3][4] The PROTAC molecule is then released to catalytically induce the degradation of additional ER proteins.[1][3]

The efficacy of ER-targeting PROTACs is assessed by key quantitative parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[5][6]

Signaling Pathway and Mechanism of Action

This compound-based PROTACs operate by hijacking the UPS to induce the degradation of ERα. The mechanism involves the following key steps:

  • Binding and Ternary Complex Formation: The PROTAC molecule simultaneously binds to the ERα and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)), forming a ternary complex.[3][4][7]

  • Ubiquitination: The proximity of the E3 ligase to ERα, orchestrated by the PROTAC, leads to the transfer of ubiquitin molecules to the ERα protein.[3]

  • Recognition and Degradation: The polyubiquitinated ERα is subsequently recognized and degraded by the 26S proteasome.[3]

  • Recycling: The PROTAC molecule is released and can catalytically trigger the degradation of multiple ERα proteins.[3]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound PROTAC Ternary Ternary Complex (PROTAC-ER-E3) PROTAC->Ternary Binds ER Estrogen Receptor (ERα) ER->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Release & Recycle Ub_ER Polyubiquitinated ERα Ternary->Ub_ER Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_ER->Proteasome Recognition Degraded_ER Degraded ERα (Peptides) Proteasome->Degraded_ER Degradation

Mechanism of PROTAC-mediated Estrogen Receptor degradation.

Quantitative Data Summary

The following table summarizes the quantitative data for various ERα PROTAC degraders, providing a comparative overview of their efficacy.

PROTAC NameE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
ARV-110 CRBNVCaP~1>85[8]
ARV-471 CRBNMCF-71.8>90[8]
ERD-308 VHLMCF-70.17>90[8]
Compound 41 CRBNMCF-70.41>95[8]
Compound 68 VHLHCC-8275.0Not Reported[8]
Compound 69 CRBNHCC-82711Not Reported[8]
PZ15227 CRBNWI384696.2[8]
ERE-PROTAC VHLMCF-7<5000>80[9][10]

Key Experimental Protocols

Accurate quantification of ER degradation is crucial for the development and characterization of ER-targeting PROTACs. The following protocols for Western Blotting, Immunofluorescence, and Flow Cytometry are fundamental for these assessments.

Western Blotting for ERα Degradation

Western blotting is a primary technique to visualize and quantify the reduction in ERα protein levels following PROTAC treatment.[1]

WB_Workflow cluster_workflow Western Blot Workflow A 1. Cell Treatment (PROTAC Incubation) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (PVDF Membrane) C->D E 5. Immunoblotting (Primary & Secondary Abs) D->E F 6. Detection & Imaging E->F G 7. Data Analysis (Densitometry) F->G

A typical experimental workflow for Western Blotting.

Objective: To measure the dose-dependent degradation of ERα in cancer cell lines after treatment with an this compound-based PROTAC.

Materials:

  • ERα-positive breast cancer cell lines (e.g., MCF-7, T47D)

  • Cell culture medium and supplements

  • This compound-based PROTAC

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against ERα

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture ERα-positive cells to 70-80% confluency.

    • Treat cells with a range of concentrations of the ER PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).[11]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.[12]

    • Lyse cells in RIPA buffer with inhibitors on ice for 30 minutes.[12]

    • Centrifuge lysates to pellet cell debris and collect the supernatant.[12]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[12]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 15-20 µg) onto an SDS-PAGE gel.[12]

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.[12]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.[13]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Wash the membrane again with TBST.

  • Detection and Quantification:

    • Apply the ECL substrate and visualize protein bands using a chemiluminescence imaging system.[12]

    • Strip the membrane and re-probe with an antibody for a loading control.

    • Quantify band intensities using densitometry software.[1] Normalize ERα levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Immunofluorescence (IF) for ERα Localization and Quantification

Immunofluorescence allows for the visualization of ERα within cells and can provide a semi-quantitative assessment of its degradation.[14][15]

Objective: To visualize and quantify the reduction of nuclear ERα in response to PROTAC treatment.

Materials:

  • Cells cultured on coverslips

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)

  • Primary antibody against ERα

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Grow cells on sterile coverslips in a petri dish.

    • Treat cells with the ER PROTAC or vehicle as described for Western blotting.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.[16]

    • Wash twice with PBS.

    • Permeabilize cells with Triton X-100 for 10 minutes.[16] This step is crucial for intracellular targets.[16]

    • Wash twice with PBS.

  • Blocking and Antibody Incubation:

    • Block non-specific binding sites with blocking buffer for at least 30 minutes.

    • Incubate with the primary anti-ERα antibody in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Staining and Mounting:

    • Counterstain nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images using consistent acquisition settings.

    • Quantify the fluorescence intensity of nuclear ERα using image analysis software.[17]

Flow Cytometry for High-Throughput Quantification

Flow cytometry offers a high-throughput method to quantify protein degradation in a large population of cells.[18][19]

Objective: To rapidly quantify the percentage of cells with reduced ERα levels after PROTAC treatment.

Materials:

  • Cell suspension

  • Fixation and permeabilization buffers (e.g., Cytofix/Cytoperm kit)

  • Primary antibody against ERα

  • Fluorophore-conjugated secondary antibody or fluorophore-conjugated primary antibody

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment:

    • Treat cells in suspension or adherent cells that are later detached.

    • Harvest and wash the cells, creating a single-cell suspension.

  • Fixation and Permeabilization:

    • Fix the cells using a fixation buffer.

    • Permeabilize the cells to allow antibody access to intracellular proteins.

  • Antibody Staining:

    • Incubate the permeabilized cells with the primary anti-ERα antibody.

    • Wash the cells.

    • If using an unconjugated primary antibody, incubate with a fluorophore-conjugated secondary antibody.

    • Wash the cells.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Gate on the cell population of interest.

    • Measure the fluorescence intensity, which corresponds to the ERα protein level.

    • Compare the fluorescence intensity of treated cells to control cells to determine the extent of degradation.

Data Analysis and Interpretation

Data_Analysis_Pipeline cluster_pipeline Data Analysis Pipeline A Raw Data Acquisition (WB, IF, Flow) B Quantification (Densitometry, Intensity, MFI) A->B C Normalization (to Loading Control/Vehicle) B->C D Dose-Response Curve Fitting C->D E Determination of DC50 and Dmax D->E

Logical flow for data analysis and interpretation.

The primary outputs from these quantitative methods are the DC50 and Dmax values.

  • DC50 (Half-maximal Degradation Concentration): The concentration of the PROTAC that induces 50% degradation of the target protein. A lower DC50 value indicates higher potency.[20]

  • Dmax (Maximum Degradation): The maximum percentage of protein degradation achieved at high concentrations of the PROTAC.[20]

These values are typically determined by fitting the quantitative data from dose-response experiments to a variable slope sigmoidal dose-response curve using software like GraphPad Prism.[20] It is important to note that DC50 and Dmax can be time-dependent metrics.[6][21]

Conclusion

The robust and reproducible quantification of ER degradation is essential for the preclinical development of this compound-based PROTACs. The methods outlined in this document—Western blotting, immunofluorescence, and flow cytometry—provide a comprehensive toolkit for researchers to assess the efficacy and mechanism of action of these novel therapeutic agents. Consistent application of these protocols and data analysis strategies will facilitate the identification and optimization of potent and selective ER degraders for clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of ER Ligand-9 (Exemplified by 4-Hydroxytamoxifen)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of estrogen receptor (ER) ligands, with a specific focus on a representative molecule analogous to what might be designated "ER ligand-9" in research literature. For the purpose of providing concrete and actionable advice, we will use the well-characterized and widely synthesized ER modulator, 4-hydroxytamoxifen (B85900) (4-OHT) , as our model compound. The principles and troubleshooting strategies discussed here are broadly applicable to the synthesis of other non-steroidal triphenylethylene-based ER ligands.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize the 4-OHT precursor (e.g., via a McMurry coupling or Grignard reaction) is showing low yield. What are the common causes?

A1: Low yields in the formation of the triphenylethylene (B188826) scaffold can stem from several factors:

  • Moisture and Air Sensitivity: Grignard reagents and the low-valent titanium species used in McMurry couplings are highly sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

  • Reagent Quality: The quality of magnesium turnings (for Grignard) or the titanium salts and reducing agent (for McMurry) is critical. Use freshly crushed magnesium or newly purchased, high-purity reagents.

  • Reaction Temperature: Grignard reagent formation requires specific initiation temperatures, and the subsequent reaction may need controlled cooling. McMurry couplings often require elevated temperatures over an extended period. Ensure your temperature control is accurate.

  • Stoichiometry: Incorrect stoichiometry of the reactants can lead to side products or unreacted starting materials. Carefully measure all reagents.

Q2: I am having difficulty with the final demethylation step to yield 4-hydroxytamoxifen. What are the potential issues?

A2: The demethylation of the methoxy (B1213986) precursor is a common final step and can be challenging.

  • Incomplete Reaction: The choice of demethylating agent is crucial. Reagents like boron tribromide (BBr₃) or pyridine-HCl are effective but require careful handling and specific reaction conditions. Ensure you are using a sufficient excess of the reagent and that the reaction is allowed to proceed for the recommended time.

  • Side Reactions: Strong demethylating agents can sometimes lead to side reactions, such as cleavage of other functional groups or degradation of the product. Monitor the reaction closely by thin-layer chromatography (TLC) to avoid over-running the reaction.

  • Work-up Procedure: The work-up for demethylation reactions is critical. For BBr₃, the excess reagent must be quenched carefully at low temperatures. For pyridine-HCl, neutralization and extraction are key to isolating the product.

Q3: My final product shows impurities after purification. How can I improve the purity of my 4-OHT?

A3: Achieving high purity often requires multiple purification steps.

  • Chromatography Technique: Flash column chromatography is commonly used. Ensure you have optimized the solvent system to achieve good separation between your product and impurities. A gradient elution may be necessary.

  • Crystallization: 4-OHT can often be purified by crystallization. Experiment with different solvent systems to find one that yields high-purity crystals.

  • Isomer Separation: The synthesis of 4-OHT results in a mixture of (Z) and (E) isomers. The (Z)-isomer is the more potent antiestrogen. Separation of these isomers typically requires careful chromatography, often using specialized stationary phases or by exploiting differences in their crystallization behavior. High-performance liquid chromatography (HPLC) may be necessary for analytical or small-scale preparative separation.

Q4: How do I confirm the identity and isomeric ratio of my synthesized 4-hydroxytamoxifen?

A4: A combination of analytical techniques is essential for proper characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. The chemical shifts and coupling constants of the vinylic proton and the aromatic protons can help distinguish between the (Z) and (E) isomers.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the best method for determining the isomeric ratio ((Z)/(E)) of your product. Use a calibrated system with known standards for accurate quantification.

Troubleshooting Guides

Table 1: Troubleshooting Common Synthesis Issues for 4-Hydroxytamoxifen
Issue Potential Cause Recommended Solution
Low Yield in Grignard Reaction Presence of moistureOven-dry all glassware; use anhydrous solvents; perform under inert atmosphere.
Poor quality of magnesiumUse freshly crushed, activated magnesium turnings.
Incorrect reaction temperatureEnsure proper temperature control for initiation and reaction.
Incomplete Demethylation Insufficient demethylating agentUse a larger excess of the demethylating agent (e.g., BBr₃).
Short reaction timeMonitor reaction by TLC and allow it to go to completion.
Product Degradation during Work-up Harsh quenching of reactive intermediatesQuench reagents like BBr₃ slowly at low temperatures (e.g., 0 °C or -78 °C).
Poor Isomer Separation Inadequate chromatography conditionsOptimize the solvent system for flash chromatography; consider using HPLC for better resolution.
Final Product is an Oil, not a Solid Presence of impurities or residual solventRe-purify by column chromatography; ensure all solvent is removed under high vacuum.

Experimental Protocols

A generalized, multi-step synthesis of 4-hydroxytamoxifen is outlined below. Note: This is a representative protocol and should be adapted and optimized based on laboratory conditions and available reagents. All procedures should be performed by qualified personnel in a suitable chemical fume hood with appropriate personal protective equipment.

Workflow for 4-Hydroxytamoxifen Synthesis

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Ketone Synthesis cluster_2 Step 3: Addition of Second Grignard Reagent cluster_3 Step 4: Dehydration and Isomerization cluster_4 Step 5: Demethylation cluster_5 Step 6: Purification and Isomer Separation A 1-bromo-4-methoxybenzene + Mg B 4-methoxyphenylmagnesium bromide A->B C 4-methoxyphenylmagnesium bromide B->C E Intermediate Ketone C->E D Phenylacetonitrile D->E G Intermediate Ketone E->G F Ethylmagnesium bromide H Tertiary Alcohol Intermediate F->H G->H I Tertiary Alcohol Intermediate H->I J 4-methoxytamoxifen (isomer mixture) I->J Acid catalyst K 4-methoxytamoxifen J->K L 4-hydroxytamoxifen (isomer mixture) K->L e.g., BBr3 or Pyridine-HCl M 4-hydroxytamoxifen (mixture) L->M N Pure (Z)-4-hydroxytamoxifen M->N Column Chromatography / HPLC

A representative workflow for the synthesis of 4-hydroxytamoxifen.

Signaling Pathway Context

ER ligands like 4-hydroxytamoxifen exert their effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[1] In breast cancer cells that are ER-positive, estradiol (B170435) (the natural ligand) binding to ERα typically promotes cell proliferation.[2] 4-OHT acts as an antagonist, competing with estradiol for binding to ERα and inducing a conformational change in the receptor that prevents the recruitment of coactivators, thereby inhibiting the transcription of estrogen-responsive genes and blocking cell proliferation.[3]

G cluster_0 Cell Nucleus ER ERα ERE Estrogen Response Element (DNA) ER->ERE Binds Gene Target Gene Transcription ERE->Gene Initiates Prolif Cell Proliferation Gene->Prolif Promotes Estradiol Estradiol Estradiol->ER Activates FourOHT 4-Hydroxytamoxifen FourOHT->ER Blocks

Simplified signaling pathway of ERα activation and its inhibition by 4-OHT.

References

Technical Support Center: Refining Purification Methods for ER Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of estrogen receptor (ER) ligands. As specific quantitative data and protocols for a compound designated "ER ligand-9" are not publicly available, this document focuses on general principles and common challenges encountered during the purification of ER ligands, drawing from established methodologies for similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying ER ligands?

A1: The primary methods for purifying ER ligands, particularly the estrogen receptor itself bound to a ligand, involve affinity chromatography. A highly effective technique utilizes a DNA affinity resin, such as DNA-Sepharose with tandem copies of a consensus estrogen response element (ERE) sequence, which shows high selectivity for the estrogen receptor.[1] Another approach involves creating an affinity column with an immobilized form of an ER ligand, like estradiol, to capture the receptor.[2]

Q2: How can I improve the yield of my purified ER ligand-receptor complex?

A2: To improve yield, ensure the stability of the estrogen receptor throughout the purification process. This can be achieved by using stabilizing agents like molybdate (B1676688) in buffers.[1] Additionally, optimizing the elution conditions from the affinity column is crucial. This may involve adjusting pH, salt concentration, or using a competitive ligand for elution. For cell-based purification, protocols that combine enzymatic digestion with cell-specific purification using magnetic beads coupled with antibodies can enhance the isolation of target cells expressing the receptor.[3]

Q3: What factors can affect the binding affinity of the ligand to the receptor during purification?

A3: Several factors can influence ligand-receptor binding affinity. The presence or absence of accessory proteins, which can be lost during extensive purification, may alter the stability of the ligand within the binding domain.[1] The specific conformation of the DNA response elements, if used in the purification matrix, can also play a role.[1] Furthermore, the chemical structure of the ligand itself, including side chains, significantly impacts its interaction with the receptor and can determine whether it acts as an agonist or antagonist, which may affect its purification properties.[4]

Troubleshooting Guides

Problem 1: Low Yield of Purified Product
Possible Cause Recommended Solution
Receptor Instability Add stabilizing agents like molybdate to all purification buffers.[1]
Inefficient Lysis/Extraction Optimize cell lysis conditions to ensure complete release of the receptor-ligand complex without denaturation.
Suboptimal Affinity Matrix Ensure the affinity matrix (e.g., ERE-Sepharose) is properly prepared and has a high binding capacity.[1][2]
Inefficient Elution Experiment with a gradient of eluting agent (e.g., salt, competitive ligand) to find the optimal concentration for release without denaturation.
Proteolytic Degradation Add a protease inhibitor cocktail to all buffers during the initial stages of purification.
Problem 2: Presence of Impurities in the Final Product
Possible Cause Recommended Solution
Non-specific Binding to Affinity Matrix Increase the stringency of wash buffers by moderately increasing the salt concentration.
Co-elution of Accessory Proteins Introduce an additional purification step, such as ion-exchange or size-exclusion chromatography, after the initial affinity purification.[2]
Contamination from Starting Material Ensure the initial cell lysate is clarified by high-speed centrifugation or filtration before loading onto the affinity column.
Aggregation of Receptor-Ligand Complex Analyze the purified product by size-exclusion chromatography to identify and separate aggregates from the desired monomeric or dimeric forms.

Experimental Protocols

Protocol 1: Affinity Purification of ER-Ligand Complex using ERE-DNA Affinity Chromatography

This protocol is a generalized method based on the principles of DNA-specific affinity chromatography for estrogen receptors.[1]

  • Preparation of Cell Lysate:

    • Harvest cells expressing the estrogen receptor that have been treated with the ligand of interest.

    • Resuspend the cell pellet in a lysis buffer containing a non-ionic detergent (e.g., NP-40), protease inhibitors, and a receptor-stabilizing agent (e.g., sodium molybdate).

    • Incubate on ice to allow for cell lysis.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Chromatography:

    • Equilibrate an ERE-DNA affinity column with a binding buffer.

    • Load the clarified cell lysate onto the column at a slow flow rate to allow for efficient binding of the ER-ligand complex to the ERE sequences.

    • Wash the column extensively with a wash buffer (containing a moderate salt concentration) to remove non-specifically bound proteins.

    • Elute the ER-ligand complex from the column using a high-salt elution buffer or a buffer containing a competitive ERE oligonucleotide.

  • Buffer Exchange:

    • Immediately exchange the buffer of the eluted fractions into a stable storage buffer using a desalting column or dialysis to remove the high salt or competitive ligand.

Quantitative Data Summary

The following tables present hypothetical data to illustrate expected outcomes from a typical multi-step purification process for an ER-ligand complex.

Table 1: Purification Yield and Purity

Purification Step Total Protein (mg) ER-Ligand Complex (µg) Purity (%) Yield (%)
Clarified Lysate 10005000.05100
Affinity Chromatography Eluate 54008.080
Ion-Exchange Chromatography 0.532064.064
Size-Exclusion Chromatography 0.2280>95.056

Visualizations

PurificationWorkflow start Cell Culture with this compound lysis Cell Lysis and Clarification start->lysis affinity ERE-DNA Affinity Chromatography lysis->affinity ion_exchange Ion-Exchange Chromatography affinity->ion_exchange sec Size-Exclusion Chromatography ion_exchange->sec end Pure this compound Complex sec->end

Caption: A typical multi-step workflow for the purification of an ER-ligand complex.

TroubleshootingTree start Low Purity After Affinity Step? check_wash Increase Wash Buffer Stringency start->check_wash Yes add_step Add Secondary Purification Step (Ion-Exchange/SEC) start->add_step Yes check_lysate Ensure Lysate is Fully Clarified start->check_lysate Yes non_specific Non-Specific Binding check_wash->non_specific contaminants Co-eluting Proteins add_step->contaminants insoluble Insoluble Contaminants check_lysate->insoluble

Caption: A decision tree for troubleshooting low purity issues in ER-ligand purification.

References

Validation & Comparative

A Comparative Analysis of ER Ligand-9 and Other Key Estrogen Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ER Ligand-9 with other well-characterized estrogen receptor (ER) ligands, including the endogenous agonist 17β-estradiol, the selective estrogen receptor modulator (SERM) tamoxifen, and the selective estrogen receptor degrader (SERD) fulvestrant. This comparison focuses on binding affinity, functional activity, and the underlying signaling pathways, supported by experimental data and detailed protocols.

Data Presentation

The following tables summarize the quantitative data for this compound and its comparators, facilitating a clear assessment of their biochemical and cellular activities.

Table 1: Comparative Binding Affinity for Estrogen Receptors

LigandTarget(s)Binding Affinity (Ki, nM) for ERαBinding Affinity (Ki, nM) for ERβ
This compound ERα/ERβData not availableData not available
17β-Estradiol ERα/ERβ0.115 (0.04–0.24)[1][2]0.15 (0.10–2.08)[1][2]
Tamoxifen ERα/ERβ3.4–9.69[2]2.5[2]
Fulvestrant (ICI 182,780) ERα/ERβHigh Affinity[3]High Affinity[4]

Note: Specific binding affinity data (Ki) for this compound was not publicly available at the time of this review. This compound is primarily characterized as a component for PROTAC synthesis.

Table 2: Comparative Functional Activity in Cellular Assays

LigandAssay TypeCell LineEndpointPotency (IC50/EC50)
This compound (as Estrogen receptor antagonist 9) Cytotoxicity AssayMCF-7Cell Viability8.50 µM
17β-Estradiol Proliferation AssayMCF-7Cell Growth~0.01 nM
Tamoxifen Proliferation AssayMCF-7Inhibition of E2-stimulated growth~10 nM
Fulvestrant (ICI 182,780) Proliferation AssayMCF-7Inhibition of cell growth~0.1 nM

Signaling Pathways and Mechanisms of Action

The diverse effects of estrogen receptor ligands stem from their distinct interactions with ERα and ERβ, leading to differential modulation of downstream signaling pathways.

Classical Genomic Signaling Pathway

The canonical pathway involves ligand binding to nuclear ERs, receptor dimerization, and subsequent binding to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating gene transcription.

Classical Estrogen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand ER ERα/β Ligand->ER Binding HSP HSP Complex ER->HSP Inactive State ER_Dimer ER Dimer ER->ER_Dimer Dimerization & Translocation ERE ERE ER_Dimer->ERE Binding Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Regulation

Classical ER signaling pathway.

Non-Genomic Signaling Pathway

A fraction of ERs located at the cell membrane can rapidly activate intracellular signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, independent of gene transcription.

Non-Genomic Estrogen Receptor Signaling Ligand Ligand Membrane_ER Membrane ER Ligand->Membrane_ER G_Protein G-Protein Membrane_ER->G_Protein Kinase_Cascade Kinase Cascades (MAPK/ERK, PI3K/Akt) G_Protein->Kinase_Cascade Cellular_Response Rapid Cellular Responses Kinase_Cascade->Cellular_Response

Non-genomic ER signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.

Workflow:

ER_Competitive_Binding_Assay_Workflow Start Start Prepare_Cytosol Prepare Rat Uterine Cytosol (ER source) Start->Prepare_Cytosol Incubate Incubate Cytosol with Radiolabeled Estradiol (B170435) and Test Ligand Prepare_Cytosol->Incubate Separate Separate Bound and Free Radioligand Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End MCF7_Proliferation_Assay_Workflow Start Start Seed_Cells Seed MCF-7 cells in 96-well plates Start->Seed_Cells Hormone_Deprive Hormone-deprive cells in phenol red-free medium with charcoal-stripped serum Seed_Cells->Hormone_Deprive Treat_Cells Treat cells with various concentrations of test ligand Hormone_Deprive->Treat_Cells Incubate_Cells Incubate for a defined period (e.g., 6 days) Treat_Cells->Incubate_Cells Assess_Proliferation Assess cell proliferation (e.g., MTT, SRB assay) Incubate_Cells->Assess_Proliferation Analyze_Data Calculate EC50 or IC50 Assess_Proliferation->Analyze_Data End End Analyze_Data->End ERE_Luciferase_Assay_Workflow Start Start Transfect_Cells Co-transfect cells with ER expression vector and ERE-luciferase reporter Start->Transfect_Cells Treat_Cells Treat cells with test ligand Transfect_Cells->Treat_Cells Incubate Incubate for 24-48 hours Treat_Cells->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Measure_Luciferase Measure luciferase activity Lyse_Cells->Measure_Luciferase Analyze_Data Normalize and calculate fold induction Measure_Luciferase->Analyze_Data End End Analyze_Data->End

References

A Comparative Guide to Elucidating the Mechanism of Action of Estrogen Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of different classes of estrogen receptor (ER) ligands, offering insights into their mechanisms of action supported by experimental data. It is designed for researchers, scientists, and drug development professionals working on ER-targeted therapies.

The estrogen receptor exists in two main subtypes, ERα and ERβ, which are members of the nuclear receptor superfamily.[1] These receptors function as ligand-activated transcription factors that regulate a wide array of physiological processes.[2] The activity of ERs can be modulated by various ligands, which are broadly classified into agonists, antagonists (including Selective Estrogen Receptor Degraders or SERDs), and Selective Estrogen Receptor Modulators (SERMs). Understanding the distinct cellular and molecular consequences of these ligands is crucial for therapeutic development.

Estrogen signaling is complex, involving both genomic and non-genomic pathways.[3][4] In the classical genomic pathway, ligand binding to the ER in the cytoplasm or nucleus induces a conformational change, leading to receptor dimerization.[2][3] The ER dimer then translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[4][5] ERs can also influence gene expression indirectly by interacting with other transcription factors.[4][6] Non-genomic signaling involves membrane-associated ERs that can rapidly activate intracellular signaling cascades, such as the MAPK and PI3K pathways.[6][7]

Comparative Analysis of ER Ligand Classes

To illustrate the differential effects of various ER ligands, this guide will focus on three representative compounds:

  • Estradiol (B170435) (E2): The primary endogenous estrogen and a full ER agonist.

  • Fulvestrant (ICI 182,780): A pure ER antagonist and SERD.

  • Tamoxifen: A SERM that exhibits tissue-specific agonist or antagonist activity.

The following sections present comparative data from key cellular assays used to characterize the mechanism of action of these ligands.

Data Presentation

Table 1: Comparative Binding Affinity of ER Ligands

This table summarizes the relative binding affinity (RBA) of representative ER ligands for ERα and ERβ. Binding affinity is a crucial parameter that determines the potency of a ligand.

LigandER SubtypeRelative Binding Affinity (RBA) (%)¹
Estradiol (E2)ERα100
ERβ90
FulvestrantERα89
ERβ50
4-hydroxytamoxifen (active metabolite)ERα120
ERβ100

¹ Data are often presented as a percentage relative to the binding of estradiol, which is set at 100%.

Table 2: Comparative Transcriptional Activity of ER Ligands in an ERE-Luciferase Reporter Assay

This table illustrates the functional consequence of ligand binding on ER-mediated gene transcription. The data is typically generated in a cell line (e.g., HEK293 or HeLa) co-transfected with an ER expression vector and a reporter plasmid containing an ERE sequence upstream of a luciferase gene.[8]

Ligand (Concentration)ER SubtypeRelative Luciferase Activity (%)²Classification
Estradiol (1 nM)ERα100Agonist
ERβ100Agonist
Fulvestrant (100 nM)ERα< 5Antagonist
ERβ< 5Antagonist
4-hydroxytamoxifen (100 nM)ERα15-40 (tissue dependent)SERM
ERβ20-50 (tissue dependent)SERM

² Results are expressed as a percentage of the maximal response induced by estradiol.

Table 3: Comparative Effect of ER Ligands on MCF-7 Breast Cancer Cell Proliferation

This table shows the impact of different ER ligands on the proliferation of an estrogen-dependent breast cancer cell line, MCF-7.[9]

Ligand (Concentration)Effect on Cell Proliferation³Mechanism
Estradiol (1 nM)StimulatesAgonist-driven cell cycle progression
Fulvestrant (100 nM)InhibitsBlocks ER signaling and promotes degradation
4-hydroxytamoxifen (100 nM)InhibitsAntagonist in breast tissue

³ Proliferation is typically measured by assays such as Crystal Violet staining or MTT assay.

Experimental Protocols

1. ER Competitive Binding Assay

  • Principle: This assay measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]-estradiol) for binding to the ER.

  • Methodology:

    • Recombinant human ERα or ERβ is incubated with a fixed concentration of [³H]-estradiol.

    • Increasing concentrations of the unlabeled test ligand are added to the incubation mixture.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated (e.g., by filtration).

    • The amount of bound radioactivity is quantified by scintillation counting.

    • The IC₅₀ (concentration of ligand that inhibits 50% of [³H]-estradiol binding) is determined and used to calculate the relative binding affinity.

2. ERE-Luciferase Reporter Gene Assay

  • Principle: This cell-based assay quantifies the ability of a ligand to activate or inhibit ER-mediated transcription.[9]

  • Methodology:

    • A suitable cell line (e.g., HEK293T) is transiently co-transfected with an expression vector for full-length ERα or ERβ and a reporter plasmid containing multiple copies of an ERE upstream of a luciferase reporter gene.[8] A control plasmid expressing Renilla luciferase can be included for normalization.[8]

    • After transfection, cells are treated with the test ligand or vehicle control.

    • Following an incubation period (e.g., 24 hours), cells are lysed.

    • Luciferase and Renilla activities are measured using a luminometer.

    • The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number.[9]

3. MCF-7 Cell Proliferation Assay (Crystal Violet)

  • Principle: This assay measures the effect of ER ligands on the proliferation of estrogen-dependent MCF-7 cells.[9]

  • Methodology:

    • MCF-7 cells are plated in a multi-well plate and allowed to adhere.

    • The cells are then cultured in a hormone-depleted medium for a period to synchronize them.

    • Cells are treated with various concentrations of the test ligand, estradiol (positive control), and vehicle (negative control).

    • After several days of incubation, the medium is removed, and the cells are washed.

    • The cells are fixed (e.g., with methanol) and stained with a crystal violet solution.[9]

    • Excess stain is washed away, and the plate is air-dried.

    • The bound dye is solubilized (e.g., with a detergent solution), and the absorbance is measured at a specific wavelength (e.g., 570 nm), which is proportional to the cell number.[9]

Mandatory Visualization

ER_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estrogen (E2) ER Estrogen Receptor (ER) E2->ER Binds ER_E2 ER-E2 Complex Dimer Dimerized ER-E2 Complex ER_E2->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Binds to DNA Dimer->ERE Coactivators Co-activators ERE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates

Caption: Classical genomic signaling pathway of the estrogen receptor.

Ligand_Action_Comparison cluster_ligands Ligand Types cluster_conformation Receptor Conformation & Co-regulator Interaction cluster_response Transcriptional Response Agonist Agonist (e.g., E2) ER Estrogen Receptor (ER) Agonist->ER SERM SERM (e.g., Tamoxifen) SERM->ER Antagonist Antagonist (e.g., Fulvestrant) Antagonist->ER Active Active Conformation (Recruits Co-activators) ER->Active Agonist Binding Mixed Mixed Conformation (Recruits Co-activators or Co-repressors) ER->Mixed SERM Binding Inactive Inactive Conformation (Recruits Co-repressors) ER->Inactive Antagonist Binding Activation Gene Activation Active->Activation Mixed_Response Tissue-Specific Activation/ Repression Mixed->Mixed_Response Repression Gene Repression Inactive->Repression

Caption: Differential effects of ER ligands on receptor conformation and gene transcription.

Experimental_Workflow Start Test Compound (e.g., ER Ligand-9) Binding ER Binding Assay (Determine Affinity) Start->Binding Reporter ERE-Luciferase Assay (Measure Transcriptional Activity) Binding->Reporter High Affinity Compounds Proliferation Cell Proliferation Assay (Assess Cellular Effect) Reporter->Proliferation Agonist/Antagonist/ SERM Profile Co_reg Co-regulator Interaction Assay (e.g., M2H) Proliferation->Co_reg Mechanism Mechanism of Action Confirmed Co_reg->Mechanism

Caption: Experimental workflow for characterizing a novel ER ligand.

References

A Comparative Guide to Estrogen Receptor Ligands in Breast Cancer Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced performance of different estrogen receptor (ER) ligands across various breast cancer subtypes is critical for advancing therapeutic strategies. This guide provides an objective comparison of prominent and emerging ER-targeted therapies, supported by key experimental data from pivotal clinical trials. While a specific compound named "ER ligand-9" is not identified in current literature, this guide focuses on established and investigational ER ligands, offering a framework for evaluating their efficacy.

Performance of ER Ligands: A Comparative Analysis

The treatment landscape for ER-positive (ER+) breast cancer is continually evolving. Therapies are generally categorized as Selective Estrogen Receptor Modulators (SERMs), Selective Estrogen Receptor Degraders (SERDs), and Aromatase Inhibitors (AIs). More recently, novel oral SERDs and combinations with CDK4/6 inhibitors have demonstrated significant improvements in patient outcomes.

Head-to-Head Comparisons of Endocrine Therapies

The following tables summarize the performance of various ER ligands as monotherapy in different clinical settings.

Table 1: Aromatase Inhibitors vs. Tamoxifen (B1202) in Premenopausal Women with ER+ Early-Stage Breast Cancer

OutcomeAromatase Inhibitors + Ovarian SuppressionTamoxifen + Ovarian SuppressionHazard Ratio (HR) [95% CI]p-valueClinical Trial
Recurrence RateLowerHigher0.79 [0.69-0.90]0.0005Meta-analysis of ABCSG XII, SOFT, TEXT, HOBOE[1][2][3]
5-Year Recurrence Risk6.9%10.1%---< .0001 (for years 0-4)Meta-analysis of ABCSG XII, SOFT, TEXT, HOBOE[1][2][4]
10-Year Recurrence Risk14.7%17.5%------Meta-analysis of ABCSG XII, SOFT, TEXT, HOBOE[1][2]
Breast Cancer MortalityNo significant differenceNo significant difference1.01 [0.82-1.24]0.94Meta-analysis of ABCSG XII, SOFT, TEXT, HOBOE[1][3]

Table 2: Fulvestrant (B1683766) vs. Anastrozole in Endocrine-Naive ER+ Advanced Breast Cancer

OutcomeFulvestrantAnastrozoleHazard Ratio (HR) [95% CI]p-valueClinical Trial
Median Progression-Free Survival (PFS)16.6 months13.8 months0.797 [0.637-0.999]0.0486FALCON[5]
Median Overall Survival (OS)54.1 months48.4 months0.70 [0.50-0.98]0.04FIRST[6]
Performance of Novel SERDs

Recent advancements have led to the development of novel oral SERDs, which have shown promise, particularly in patients with ESR1 mutations.

Table 3: Camizestrant (B1654347) vs. Fulvestrant in ER+/HER2- Advanced Breast Cancer (Post-Endocrine Therapy)

OutcomeCamizestrant (75mg)Camizestrant (150mg)FulvestrantHazard Ratio (HR) [95% CI] vs. Fulvestrantp-valueClinical Trial
Median PFS7.2 months7.7 months3.7 months75mg: 0.58 [0.41-0.81] 150mg: 0.67 [0.48-0.92]75mg: 0.0124 150mg: 0.0161SERENA-2[7][8][9]

Table 4: Vepdegestrant vs. Fulvestrant in ER+/HER2- Advanced Breast Cancer with ESR1 Mutations (Post-CDK4/6i and Endocrine Therapy)

OutcomeVepdegestrantFulvestrantHazard Ratio (HR) [95% CI]p-valueClinical Trial
Median PFS5.0 months2.1 months0.57 [0.42-0.77]0.0001VERITAC-2[10][11][12]
Objective Response Rate (ORR)18.6%4.0%---0.001VERITAC-2[10][12]
Clinical Benefit Rate (CBR)42.1%20.2%---< 0.001VERITAC-2[10][12]

Table 5: Elacestrant (B1663853) vs. Standard of Care (SOC) Endocrine Therapy in ER+/HER2- Advanced Breast Cancer (Post-CDK4/6i Therapy)

Patient PopulationOutcomeElacestrantSOC (Fulvestrant or AI)Hazard Ratio (HR) [95% CI]p-valueClinical Trial
All PatientsMedian PFS2.8 months1.9 months0.70 [0.55-0.88]0.002EMERALD[13][14]
Patients with ESR1 MutationsMedian PFS3.8 months1.9 months0.55 [0.39-0.77]0.0005EMERALD[13][14]
ESR1-mutated patients with ≥12 months on prior CDK4/6iMedian PFS8.6 months1.9 months0.41 [0.26-0.63]---EMERALD[15]
Combination Therapies: The Role of CDK4/6 Inhibitors

The addition of CDK4/6 inhibitors to endocrine therapy has become a standard of care in ER+ advanced breast cancer.

Table 6: CDK4/6 Inhibitors in Combination with Fulvestrant vs. Fulvestrant Monotherapy

TreatmentOutcomeCombination TherapyFulvestrant + PlaceboHazard Ratio (HR) [95% CI]Clinical Trial
Palbociclib + FulvestrantMedian OS34.8 months28.0 months0.81 [0.65-0.99]PALOMA-3[16][17]
Ribociclib + FulvestrantMedian OS53.7 months41.5 months0.73 [0.59-0.90]MONALEESA-3[18][19][20]
Abemaciclib + FulvestrantMedian OS46.7 months37.3 months0.757 [0.606-0.945]MONARCH 2[21][22]
Palbociclib + FulvestrantMedian PFS9.5 months4.6 months0.46 [0.36-0.59]PALOMA-3[23]
Ribociclib + FulvestrantMedian PFS20.5 months12.8 months0.593 [0.480-0.732]MONALEESA-3[24]
Abemaciclib + FulvestrantMedian PFS16.4 months9.3 months0.553 [0.449-0.681]MONARCH 2[25]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols for key clinical trials cited in this guide.

SERENA-2 (NCT04214288)
  • Study Design: A Phase II, randomized, open-label, multicenter trial.[8]

  • Patient Population: Post-menopausal women with ER+/HER2- advanced or metastatic breast cancer who had progressed on prior endocrine therapy.[8]

  • Intervention: Patients were randomized to receive oral camizestrant at different doses (75mg or 150mg daily) or intramuscular fulvestrant (500mg).[7][9]

  • Primary Endpoint: Progression-free survival (PFS) as assessed by the investigator.[9]

  • Secondary Endpoints: Objective response rate (ORR), duration of response (DoR), clinical benefit rate (CBR), overall survival (OS), and safety.[9]

VERITAC-2 (NCT05654623)
  • Study Design: A Phase III, randomized, open-label, multicenter trial.[12][26]

  • Patient Population: Adults with ER+/HER2- advanced or metastatic breast cancer whose disease progressed following prior treatment with a CDK4/6 inhibitor and endocrine therapy.[12] Patients were stratified by ESR1 mutation status.[27]

  • Intervention: Patients were randomized to receive oral vepdegestrant (200mg once daily) or intramuscular fulvestrant (500mg).[27]

  • Primary Endpoint: PFS as determined by blinded independent central review (BICR) in both the ESR1-mutated subgroup and the overall population.[27]

  • Key Secondary Endpoint: Overall survival (OS).[12]

EMERALD (NCT03778931)
  • Study Design: A Phase III, randomized, open-label, active-controlled, multicenter trial.[28]

  • Patient Population: Men and postmenopausal women with ER+/HER2- advanced or metastatic breast cancer who had progressed after one or two lines of endocrine therapy, including one line with a CDK4/6 inhibitor.[28]

  • Intervention: Patients were randomized to receive oral elacestrant (400mg once daily) or standard-of-care (SOC) endocrine monotherapy (fulvestrant or an aromatase inhibitor, per investigator's choice).[13][28]

  • Primary Endpoints: PFS by BICR in all patients and in patients with detectable ESR1 mutations.[13]

PALOMA-3 (NCT01942135), MONALEESA-3 (NCT02422615), and MONARCH 2 (NCT02107703)

These three Phase III, randomized, double-blind, placebo-controlled trials had similar designs:

  • Patient Population: Women with HR+/HER2- advanced breast cancer who had progressed on prior endocrine therapy.[23][24][25]

  • Intervention: Patients were randomized to receive a CDK4/6 inhibitor (palbociclib, ribociclib, or abemaciclib) plus fulvestrant, or a placebo plus fulvestrant.[23][24][25]

  • Primary Endpoint: Progression-free survival.[23][24][25]

  • Key Secondary Endpoint: Overall survival.[16][21]

Visualizing Mechanisms and Workflows

Estrogen Receptor Signaling Pathway

The estrogen receptor, upon binding to its ligand (estrogen), translocates to the nucleus and binds to estrogen response elements (EREs) on DNA, leading to the transcription of genes involved in cell proliferation and survival.

Estrogen_Signaling Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds to Cytoplasm Cytoplasm ER_dimer ER Dimerization ER->ER_dimer Translocates to nucleus and dimerizes Nucleus Nucleus ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation and Survival Gene_Transcription->Cell_Proliferation Leads to

Estrogen Receptor (ER) Signaling Pathway
Typical Clinical Trial Workflow for Comparing ER Ligands

The workflow for a typical randomized controlled trial comparing a novel ER ligand to a standard-of-care treatment involves several key stages, from patient screening and enrollment to data analysis and reporting.

Clinical_Trial_Workflow Patient_Screening Patient Screening (ER+, specific subtype) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_A Treatment Arm A (e.g., Novel ER Ligand) Randomization->Treatment_A 1:1 Treatment_B Treatment Arm B (e.g., Standard of Care) Randomization->Treatment_B 1:1 Treatment_Admin Treatment Administration and Monitoring Treatment_A->Treatment_Admin Treatment_B->Treatment_Admin Tumor_Assessment Tumor Assessment (e.g., RECIST criteria) Treatment_Admin->Tumor_Assessment Data_Collection Data Collection (PFS, OS, Safety) Tumor_Assessment->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results Reporting Data_Analysis->Results

Randomized Clinical Trial Workflow

References

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